![molecular formula C7H18Cl2N2 B1181270 叔丁基N-[(3S,4R)-3-氟哌啶-4-基]氨基甲酸酯 CAS No. 1268521-83-0](/img/structure/B1181270.png)

叔丁基N-[(3S,4R)-3-氟哌啶-4-基]氨基甲酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives involves chemoselective transformations of amino protecting groups, as demonstrated in the work by Sakaitani and Ohfune (1990), who explored the conversion of N-tert-butoxycarbonyl (Boc) and N-benzyloxycarbonyl (Z) groups into silyl carbamates, offering a pathway to N-ester type compounds through mild conditions (Sakaitani & Ohfune, 1990). Zhao et al. (2017) provided a rapid synthetic method for a tert-butyl carbamate, highlighting its importance as an intermediate in the synthesis of omisertinib (AZD9291), a notable example of the compound's relevance in pharmaceutical development (Zhao et al., 2017).

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives has been characterized through various spectroscopic techniques, including LCMS, NMR, and X-ray diffraction studies. For example, Sanjeevarayappa et al. (2015) synthesized and characterized a tert-butyl piperazine-1-carboxylate derivative, providing detailed structural insights through single-crystal XRD data (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

Tert-butyl carbamate compounds participate in a range of chemical reactions, serving as intermediates for further transformations. Guinchard et al. (2005) described the preparation and reactions of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates, demonstrating their utility as N-(Boc) nitrone equivalents in organic synthesis (Guinchard et al., 2005). These compounds exhibit versatility in reactions with organometallics to produce N-(Boc)hydroxylamines, highlighting their role as building blocks in synthesis.

Physical Properties Analysis

The physical properties of tert-butyl carbamate derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in chemical syntheses. The crystalline structure and intermolecular interactions play a significant role in determining the compound's stability and reactivity. For instance, the study by Sanjeevarayappa et al. (2015) detailed the monoclinic crystal system and space group of a tert-butyl carbamate derivative, along with its molecular packing and thermal stability (Sanjeevarayappa et al., 2015).

Chemical Properties Analysis

The chemical properties of tert-butyl carbamate derivatives, including reactivity with various electrophiles, nucleophiles, and their role in asymmetric syntheses, are well-documented. The work by Ellman et al. (2002) on N-tert-butanesulfinyl imines illustrates the broad utility of tert-butyl carbamate derivatives in the asymmetric synthesis of amines, showcasing their versatility as intermediates in producing a wide range of enantioenriched compounds (Ellman et al., 2002).

科学研究应用

化学合成

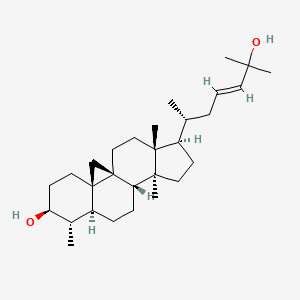

叔丁基N-[(3S,4R)-3-氟哌啶-4-基]氨基甲酸酯: 在化学合成中用作构建复杂分子的砌块。 其叔丁基在酸性条件下很容易被去除,使其成为多步合成路线中胺的有价值的保护基团 {svg_1}.

医药研究

该化合物在药物开发中起着重要作用,特别是作为合成潜在治疗剂的中间体。 其氟化的哌啶结构是靶向中枢神经系统的药物中常见的基序 {svg_2}.

材料科学

在材料科学中,该化合物的独特结构允许开发新型聚合物材料。 其形成稳定键的能力可用于制造具有特定机械和化学性质的聚合物 {svg_3}.

分析化学

叔丁基的位阻效应改善了色谱过程中化合物的分离。 这使得叔丁基N-[(3S,4R)-3-氟哌啶-4-基]氨基甲酸酯成为分析化学中用于校准和优化分析技术的有效标准品或试剂 {svg_4}.

生物学研究

由于其具有生物活性的氟化哌啶核心,该化合物被用于生物学研究,以探测神经递质和受体在大脑中的功能。 它作为成像研究中使用的放射性标记化合物的先驱体 {svg_5}.

催化

叔丁基可以影响催化反应的结果,通过影响反应中心周围的位阻环境。 该化合物可用于研究位阻效应对反应机理和催化效率的影响 {svg_6}.

属性

IUPAC Name |

tert-butyl N-[(3S,4R)-3-fluoropiperidin-4-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19FN2O2/c1-10(2,3)15-9(14)13-8-4-5-12-6-7(8)11/h7-8,12H,4-6H2,1-3H3,(H,13,14)/t7-,8+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIIBGAKGQZLDK-JGVFFNPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCNCC1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601142578 |

Source

|

| Record name | Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1434126-99-4 |

Source

|

| Record name | Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1434126-99-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carbamic acid, N-[(3S,4R)-3-fluoro-4-piperidinyl]-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601142578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[cinnamyl palladium(II) chloride]](/img/structure/B1181190.png)